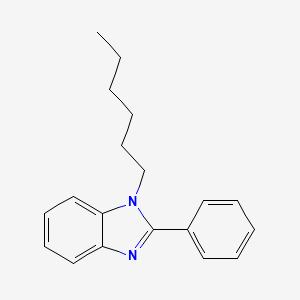

1-hexyl-2-phenyl-1H-benzimidazole

Description

Significance of Benzimidazole (B57391) Scaffolds in Chemical Research

The benzimidazole nucleus, formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is a versatile pharmacophore that has been a cornerstone of medicinal chemistry for decades. nih.govijpsjournal.com Its structural similarity to naturally occurring purines allows it to readily interact with various biopolymers, making it a prime candidate for drug design. acs.org This has resulted in a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anthelmintic properties. nih.govnih.gov

The therapeutic importance of benzimidazoles is underscored by the number of drugs on the market that contain this core structure. nih.gov These include medications for a range of conditions, from parasitic infections to cancer. impactfactor.orgresearchgate.net The adaptability of the benzimidazole scaffold allows for modifications at various positions, leading to a diverse array of derivatives with tailored biological activities. nih.gov This has fueled ongoing research into synthesizing new benzimidazole compounds with enhanced therapeutic potential. researchgate.net

Rationale for 1-Hexyl-2-phenyl-1H-benzimidazole as a Research Focus

Among the many benzimidazole derivatives, this compound has garnered attention for its specific structural attributes and the resulting biological activities. The rationale for focusing on this particular compound stems from the unique contributions of its constituent parts: the benzimidazole core, the phenyl group at the 2-position, and, most notably, the hexyl substitution at the 1-position.

Structural Uniqueness of Hexyl Substitution

The introduction of an N-alkyl chain, such as a hexyl group, at the 1-position of the benzimidazole ring is a key structural modification that significantly influences the compound's properties. nih.gov This substitution impacts the molecule's lipophilicity, which is a critical factor in its ability to penetrate biological membranes. nih.gov

A study on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives highlighted the importance of the N-1 substituent in influencing the compound's biological profile. nih.gov The hexyl group, being a six-carbon chain, imparts a considerable degree of lipophilicity to the molecule. This characteristic is often associated with enhanced absorption and distribution within biological systems.

The spatial arrangement of the molecule is also affected by the hexyl group. In a related compound, 1-[6-(9H-Carbazol-9-yl)hexyl]-2-phenyl-1H-benzimidazole, the hexyl chain was found to influence the planarity of the molecule, with the Cβ atom of the hexyl group deviating from the plane of the benzimidazole ring. nih.govresearchgate.net This non-planar conformation can affect how the molecule interacts with its biological targets.

Contribution to Enhanced Biological Activities

The structural modifications brought about by the hexyl substitution have a direct impact on the biological activities of this compound. Research has shown that N-alkylation can lead to improved antimicrobial and antifungal properties. nih.gov

In a study evaluating a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, it was found that the introduction of alkyl groups at the 1-position resulted in positive antifungal activities. nih.gov Specifically, 1-alkyl-2-phenyl-1H-benzo[d]imidazole derivatives demonstrated good inhibitory action against certain Gram-positive bacteria. acs.org

The following table summarizes the antifungal activity of some N-alkylated 2-phenyl-1H-benzo[d]imidazole derivatives, illustrating the effect of the alkyl chain length on their minimum inhibitory concentration (MIC) against Candida albicans and Aspergillus niger.

| Compound | Alkyl Group | MIC (μg/mL) vs. C. albicans | MIC (μg/mL) vs. A. niger |

| 1b | Ethyl | 64 | 64 |

| 1c | Propyl | 64 | 64 |

Data sourced from a study on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives. nih.gov

While the provided data does not specifically include a hexyl substitution, the trend suggests that N-alkylation contributes to the antifungal profile of these compounds. Further research focusing specifically on the hexyl derivative would be necessary to fully elucidate its spectrum of activity.

Structure

3D Structure

Properties

Molecular Formula |

C19H22N2 |

|---|---|

Molecular Weight |

278.4 g/mol |

IUPAC Name |

1-hexyl-2-phenylbenzimidazole |

InChI |

InChI=1S/C19H22N2/c1-2-3-4-10-15-21-18-14-9-8-13-17(18)20-19(21)16-11-6-5-7-12-16/h5-9,11-14H,2-4,10,15H2,1H3 |

InChI Key |

OHQUBPBTEYKLKA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN1C2=CC=CC=C2N=C1C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to 1-Hexyl-2-phenyl-1H-benzimidazole Synthesis

The construction of this compound is primarily achieved through a two-stage synthetic sequence. The first stage involves the creation of the foundational 2-phenyl-1H-benzimidazole structure. Subsequently, an N-alkylation reaction is performed to attach the hexyl moiety to the benzimidazole (B57391) ring.

Preparation of the Benzimidazole Core

The formation of the benzimidazole core is a critical step, and various methods have been developed to achieve this. A common and effective approach is the condensation reaction of o-phenylenediamine with a suitable carbonyl compound.

The reaction between o-phenylenediamine and carbonyl compounds, such as aldehydes or carboxylic acids, is a widely employed method for synthesizing 2-substituted benzimidazoles. nih.govresearchgate.net This reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and subsequent aromatization to yield the benzimidazole ring system. The choice of carbonyl compound dictates the substituent at the 2-position of the benzimidazole. For the synthesis of the 2-phenyl derivative, an aromatic aldehyde is the preferred carbonyl-containing reactant.

The condensation of o-phenylenediamine with an aromatic aldehyde, specifically benzaldehyde, is a direct route to 2-phenyl-1H-benzimidazole. nih.gov This reaction can be carried out under various conditions, often with the aid of a catalyst to improve reaction rates and yields. The process involves the formation of a dibenzylidene-o-phenylenediamine intermediate, which then undergoes cyclization and a 1,3-hydride shift to furnish the final 2-phenyl-1H-benzimidazole product.

A general procedure involves stirring a mixture of o-phenylenediamine and benzaldehyde in a suitable solvent at room temperature or with heating. rsc.org The selection of the solvent and catalyst, as well as the reaction temperature, can significantly influence the outcome of the synthesis.

Catalysts play a crucial role in the synthesis of benzimidazoles by facilitating the condensation reaction. researchgate.net Ammonium chloride (NH₄Cl) is a commercially available, environmentally benign, and effective catalyst for this transformation. nih.govresearchgate.net In the presence of ammonium chloride, the reaction between o-phenylenediamine and benzaldehyde can proceed efficiently, often at room temperature, to give high yields of 2-phenyl-1H-benzimidazole. nih.gov

One study demonstrated that using 4 molar equivalents of ammonium chloride in chloroform at room temperature for four hours resulted in a 94% yield of 2-phenyl-1H-benzimidazole. nih.gov The catalytic action of ammonium salts is believed to involve the activation of the carbonyl group of the aldehyde, thereby facilitating the nucleophilic attack by the amino groups of o-phenylenediamine. Other catalysts, such as erbium triflate (Er(OTf)₃), have also been shown to be effective, though they may influence the selectivity between the 2-substituted and 1,2-disubstituted benzimidazole products. beilstein-journals.org

| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ammonium Chloride (4 mol) | CHCl₃ | Room Temperature | 4 hours | 94 | nih.gov |

| None | Water | 1 °C | 5 minutes | 92 | beilstein-journals.org |

| Er(OTf)₃ (10 mol%) | Water | 1 °C | 5 minutes | 35 | beilstein-journals.org |

| Cu(OAc)₂ | Dimethyl Sulfoxide | Heating | Not Specified | 69-81 | nih.gov |

N-Alkylation with Hexyl Moieties

Once the 2-phenyl-1H-benzimidazole core is synthesized, the final step is the introduction of the hexyl group at the N-1 position. This is typically achieved through an N-alkylation reaction using a suitable hexylating agent.

N-alkylation of benzimidazoles is commonly accomplished by reacting the benzimidazole with an alkyl halide in the presence of a base. nih.gov For the synthesis of this compound, hexyl bromide is a suitable alkylating agent. The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), and in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). The base deprotonates the N-H of the benzimidazole ring, forming a benzimidazolate anion, which then acts as a nucleophile and attacks the alkyl halide in an Sₙ2 reaction.

The choice of base and solvent can influence the reaction rate and yield. For instance, a sustainable method for N-alkylation has been developed using an alkaline water-sodium dodecyl sulfate (SDS) system, which can proceed at ambient temperature for reactive alkyl halides or at 55–60 °C for less reactive ones. fao.org Another approach utilizes a phase-transfer catalyst, such as tetrabutylammonium hydrogen sulfate, with aqueous potassium hydroxide as the base to facilitate the alkylation with C₃–C₁₀ alkyl bromides. researchgate.net

| Benzimidazole Substrate | Alkylating Agent | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| 2-Substituted Benzimidazoles | C₃–C₁₀ Alkyl Bromides | 30% aq. KOH / Tetrabutylammonium Hydrogen Sulfate | Not Specified | Not Specified | researchgate.net |

| Benzimidazole Derivatives | Alkyl Halide | K₂CO₃ | Acetonitrile | 40-50 °C | nih.gov |

| Benzimidazole Derivatives | Alkyl Halide | Alkaline Water | Water-SDS | Ambient or 55-60 °C | fao.org |

| 2-Chloro-1H-benzimidazole | Benzyl (B1604629) Halide | Not Specified | Not Specified | Not Specified |

Alkylation with Dimethyl Carbonate

The introduction of the hexyl group onto the 2-phenyl-1H-benzimidazole scaffold can be achieved through N-alkylation. While specific literature on the hexylation of 2-phenyl-1H-benzimidazole using dimethyl carbonate (DMC) is not prevalent, the general principles of benzimidazole alkylation with DMC serve as a well-established precedent. Dimethyl carbonate is considered a green methylating agent, and its reactivity can be extended to higher alkylations under specific catalytic conditions.

The proposed synthesis would involve the reaction of 2-phenyl-1H-benzimidazole with a hexylating agent in the presence of a catalyst. A plausible approach involves a two-step process where 2-phenyl-1H-benzimidazole is first synthesized and then alkylated. The direct alkylation of the benzimidazole nitrogen with a hexyl group using a derivative of dimethyl carbonate or a related green alkylating agent would proceed as follows:

Reactants : 2-phenyl-1H-benzimidazole and a hexylating agent (e.g., 1-bromohexane, often used in traditional methods, or a more environmentally friendly alternative).

Catalyst/Base : A base such as potassium carbonate (K₂CO₃) is typically used to deprotonate the benzimidazole nitrogen, facilitating nucleophilic attack.

Solvent : A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is commonly employed.

The reaction mechanism involves the deprotonation of the N-H group of the benzimidazole ring by the base, creating a nucleophilic benzimidazolide anion. This anion then attacks the electrophilic carbon of the hexylating agent in a nucleophilic substitution reaction (SN2), forming the N-hexyl bond.

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product |

| 2-phenyl-1H-benzimidazole | 1-Bromohexane | K₂CO₃ | DMF | This compound |

This table represents a generalized approach to the N-alkylation of 2-phenyl-1H-benzimidazole.

Purification Techniques

Following the synthesis, purification of this compound is crucial to remove unreacted starting materials, by-products, and catalysts. Common laboratory techniques for the purification of benzimidazole derivatives include recrystallization and column chromatography. niscpr.res.in

Recrystallization : This technique is effective for purifying solid compounds. The crude product is dissolved in a suitable hot solvent in which it is soluble at high temperatures but insoluble at low temperatures. Upon cooling, the purified compound crystallizes out, leaving impurities in the solution. Ethanol (B145695) is often a suitable solvent for recrystallizing benzimidazole derivatives. niscpr.res.in

Column Chromatography : This is a versatile method for separating compounds based on their differential adsorption onto a stationary phase. For benzimidazole derivatives, a silica gel column is typically used with a mobile phase consisting of a mixture of non-polar and polar solvents, such as hexane and ethyl acetate. researchgate.net The polarity of the eluent is gradually increased to separate the desired product from other components of the reaction mixture.

| Technique | Stationary Phase | Mobile Phase (Eluent) | Principle of Separation |

| Recrystallization | Not applicable | Single or mixed solvent system (e.g., Ethanol) | Differential solubility at different temperatures |

| Column Chromatography | Silica Gel | Gradient of non-polar/polar solvents (e.g., Hexane/Ethyl Acetate) | Differential adsorption to the stationary phase |

This interactive table outlines the common purification techniques for benzimidazole derivatives.

Advanced Synthetic Strategies for Benzimidazole Derivatives

Modern synthetic chemistry has focused on developing more efficient and environmentally friendly methods for the synthesis of heterocyclic compounds like benzimidazoles. These advanced strategies often lead to higher yields, shorter reaction times, and a reduction in hazardous waste.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. rjptonline.org The application of microwave irradiation can significantly reduce reaction times from hours to minutes and often results in higher product yields compared to conventional heating methods. rjptonline.orgmdpi.com For the synthesis of benzimidazole derivatives, a mixture of an o-phenylenediamine and an aldehyde can be irradiated in the presence of a catalyst, often under solvent-free conditions. mdpi.commdpi.com

The key advantages of microwave-assisted synthesis include:

Rapid Reaction Rates : Direct interaction of microwaves with polar molecules leads to efficient and rapid heating.

Higher Yields : The fast reaction times can minimize the formation of side products. mdpi.com

Energy Efficiency : Microwaves heat the reaction mixture directly, without heating the entire apparatus.

A typical microwave-assisted synthesis of a 1,2-disubstituted benzimidazole involves reacting an N-substituted o-phenylenediamine with an aldehyde under microwave irradiation, often with a catalytic amount of a Lewis acid. mdpi.com

| Reactants | Catalyst | Conditions | Reaction Time | Yield | Reference |

| N-phenyl-o-phenylenediamine, Benzaldehyde | Er(OTf)₃ (1 mol%) | 60 °C, Solvent-free, MW | 5 min | 99.9% | mdpi.com |

| o-phenylenediamine, Benzaldehyde | Acetic Acid/Air | MW | - | High | scispace.com |

This table summarizes examples of microwave-assisted synthesis of benzimidazole derivatives.

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.com The synthesis of benzimidazoles has been a fertile ground for the application of these principles. mdpi.comtandfonline.combohrium.com

One of the primary goals of green chemistry is to minimize the use of volatile organic solvents. chemmethod.com

Solvent-Free Reactions : Conducting reactions without a solvent, often by grinding the reactants together or by using microwave irradiation, can significantly reduce waste. rsc.orgsemanticscholar.org The synthesis of 2-substituted benzimidazoles has been successfully achieved under solvent-free conditions using various catalysts. rsc.orgsemanticscholar.org

Water-Based Reactions : Water is an ideal green solvent due to its non-toxicity, availability, and low cost. wisdomlib.org The synthesis of 2-arylbenzimidazoles through the condensation of o-phenylenediamines and aryl aldehydes has been efficiently carried out in water, offering short reaction times and excellent yields. tandfonline.comresearchgate.net This approach is particularly advantageous for large-scale synthesis due to the ease of product isolation. tandfonline.com

The use of catalysts is a cornerstone of green chemistry, as they can increase reaction efficiency and reduce the need for stoichiometric reagents. chemmethod.com

Lewis Acid Catalysts : A wide range of Lewis acids have been employed as effective catalysts for the synthesis of benzimidazole derivatives. mdpi.com These catalysts activate the carbonyl group of the aldehyde, facilitating the condensation reaction with o-phenylenediamine. rsc.org Examples of effective Lewis acid catalysts include zirconyl nitrate, cobalt(II) chloride hexahydrate, and various metal-organic frameworks (MOFs). rsc.orgnih.govresearchgate.netresearchgate.net

Lanthanide Trifluoromethanesulfonates : Lanthanide triflates, such as erbium(III) trifluoromethanesulfonate (Er(OTf)₃), are highly efficient and recyclable Lewis acid catalysts. mdpi.combeilstein-journals.org They have been successfully used in the synthesis of 1,2-disubstituted benzimidazoles under solvent-free, microwave-assisted conditions, requiring only a small catalytic amount (1 mol%). mdpi.comnih.gov

Zinc(II) Trifluoromethanesulfonate : Zinc triflate (Zn(OTf)₂) is another effective and commercially available Lewis acid catalyst for benzimidazole synthesis. chemmethod.comscirp.orgscbt.com It has been used for the one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes in ethanol at reflux temperature. researchgate.netscirp.org

Erbium(III) Trifluoromethanesulfonate : As mentioned, Er(OTf)₃ is a particularly powerful catalyst, enabling the rapid and selective synthesis of benzimidazole derivatives. beilstein-journals.org Its use promotes double-condensation reactions with electron-rich aldehydes to selectively form 1,2-disubstituted benzimidazoles. beilstein-journals.org

| Catalyst Type | Specific Catalyst Example | Key Advantages | Typical Reaction Conditions |

| Lewis Acid | Zirconyl Nitrate, CoCl₂·6H₂O, Mn-TPA MOF | High efficiency, Reusability (for heterogeneous catalysts) | Reflux in ethanol, Room temperature |

| Lanthanide Triflate | Erbium(III) Trifluoromethanesulfonate (Er(OTf)₃) | High activity, Recyclability, Low catalyst loading | Solvent-free, Microwave irradiation |

| Zinc(II) Triflate | Zinc(II) Trifluoromethanesulfonate (Zn(OTf)₂) | Efficient, Commercially available | Reflux in ethanol |

This interactive table details various catalytic methods employed in the green synthesis of benzimidazole derivatives.

Use of Nanoporous Materials (e.g., Zeolite)

Nanoporous materials, particularly zeolites, have emerged as efficient and environmentally benign catalysts in organic synthesis. Their high surface area, shape selectivity, and acidic or basic properties make them ideal for facilitating various organic reactions, including the synthesis of benzimidazole derivatives.

The synthesis of 2-substituted benzimidazoles, the precursor to this compound, can be effectively catalyzed by zeolites. A common approach involves the condensation of o-phenylenediamine with benzaldehyde. Zeolites, acting as solid acid catalysts, can promote the cyclization and subsequent dehydration steps. For instance, a nano-Ni(II)/Y zeolite has been reported to catalyze the condensation of o-phenylenediamine derivatives with aromatic aldehydes under solvent-free conditions, offering advantages such as easy purification, low catalyst loading, and environmentally friendly conditions sciexplore.ir. While a direct synthesis of this compound using this method has not been explicitly detailed, the general applicability of zeolite catalysis to the formation of the 2-aryl benzimidazole core is well-established nih.gov. The synthesis of 1,2-disubstituted benzimidazoles can also be achieved using various solid acid catalysts, including those based on silica nih.govjk-sci.com.

The reaction conditions for zeolite-catalyzed synthesis are often mild, and the catalyst can typically be recovered and reused, adding to the sustainability of the process. Microwave irradiation in conjunction with zeolite catalysis has also been shown to significantly reduce reaction times and improve yields for the synthesis of 2-arylbenzimidazoles nih.gov.

Deep Eutectic Solvents (DESs)

Deep eutectic solvents (DESs) have gained significant attention as green and sustainable reaction media. These solvents are typically formed from a mixture of a hydrogen bond acceptor (e.g., choline chloride) and a hydrogen bond donor (e.g., urea, glycerol), resulting in a liquid with a melting point significantly lower than its individual components.

DESs can act as both the solvent and catalyst in the synthesis of benzimidazole derivatives. One innovative approach involves using a DES where one of the components is a reactant itself. For example, a deep eutectic solvent formed from choline chloride and o-phenylenediamine can serve as the reaction medium for the condensation with benzaldehyde to form 2-phenyl-1H-benzimidazole nih.gov. This method offers high atom economy and simplifies the work-up procedure. The synthesis of 1,2-disubstituted benzimidazoles has also been reported in DESs, highlighting their versatility nih.govnih.gov.

The use of DESs provides several advantages, including biodegradability, low cost, and low vapor pressure. Research has demonstrated that the choice of DES components can influence the reaction efficiency and selectivity researchgate.net. For instance, a DES formed from ZrOCl₂·8H₂O and urea has been shown to be an excellent catalyst for the synthesis of 2-substituted benzimidazoles researchgate.net.

| DES Component 1 | DES Component 2 | Molar Ratio | Application in Benzimidazole Synthesis | Reference |

| Choline Chloride | o-Phenylenediamine | 1:1 | Synthesis of 2-substituted and 1,2-disubstituted benzimidazoles | nih.gov |

| ZrOCl₂·8H₂O | Urea | 1:5 | Catalysis of 2-substituted benzimidazole synthesis | researchgate.net |

| Choline Chloride | Propylene Glycol | 1:3 | Solvent for N-benzylation and subsequent reactions | nih.gov |

Solid-Phase Synthesis Techniques

Solid-phase synthesis offers a powerful platform for the generation of libraries of compounds, including benzimidazole derivatives, by simplifying purification and allowing for automation. In this methodology, one of the reactants is attached to a solid support (e.g., a resin), and subsequent reactions are carried out in a stepwise manner, with excess reagents and by-products being washed away after each step.

The solid-phase synthesis of benzimidazoles typically involves attaching a substituted o-phenylenediamine or a related precursor to a solid support. For the synthesis of a library of 1,2-disubstituted benzimidazoles, an o-phenylenediamine can be immobilized on a resin, followed by reaction with a diverse set of aldehydes to introduce the substituent at the 2-position. Subsequent alkylation at the N1 position would then introduce the hexyl group.

An efficient solid-phase synthesis of benzimidazole libraries has been described where a 4-fluoro-3-nitrobenzoic acid is first attached to a Wang resin. Nucleophilic substitution with various amines, followed by reduction of the nitro group, yields a resin-bound o-phenylenediamine. Cyclocondensation with aldehydes, followed by cleavage from the resin, provides the desired benzimidazole derivatives ucsd.edu. This strategy allows for the introduction of diversity at multiple positions of the benzimidazole scaffold.

| Step | Reagents and Conditions | Purpose |

| 1 | 4-Fluoro-3-nitrobenzoic acid, Wang resin, DIC, 4-DMAP | Attachment of the precursor to the solid support |

| 2 | Primary amine | Introduction of diversity at the N1-position precursor |

| 3 | Zn, NH₄Cl | Reduction of the nitro group to an amine |

| 4 | Aldehyde, air | Cyclocondensation to form the benzimidazole ring |

| 5 | Trifluoroacetic acid (TFA) | Cleavage of the final product from the resin |

Chemical Reactivity and Derivatization of Benzimidazole Systems

The benzimidazole ring system in this compound possesses a unique chemical reactivity that allows for a variety of derivatization reactions. The presence of the nitrogen atoms and the aromatic rings provides sites for electrophilic and nucleophilic attack, as well as opportunities for further functionalization.

Alkylation at Nitrogen Atoms

The N-alkylation of the benzimidazole ring is a fundamental transformation. In the context of this compound, the hexyl group is already present at the N1 position. However, understanding the principles of N-alkylation is crucial for its synthesis, which often proceeds via the alkylation of 2-phenyl-1H-benzimidazole.

The alkylation of 2-phenyl-1H-benzimidazole with an alkyl halide, such as 1-bromohexane, is a common method to introduce the hexyl group. This reaction is typically carried out in the presence of a base to deprotonate the N-H of the benzimidazole, generating a more nucleophilic benzimidazolate anion. Common bases include potassium carbonate, sodium hydride, or cesium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile nih.govbeilstein-journals.org. Phase-transfer catalysts can also be employed to facilitate the reaction.

The regioselectivity of alkylation in unsymmetrically substituted benzimidazoles can be influenced by steric and electronic factors of both the benzimidazole ring and the alkylating agent beilstein-journals.org. For 2-phenyl-1H-benzimidazole, alkylation predominantly occurs at the N1 position.

Acylation of Amine Groups

While this compound does not have a free amine group for direct acylation, this section can be understood in the context of introducing functionalities to the benzimidazole core that could then be acylated, or by considering electrophilic acylation of the aromatic rings. A more relevant transformation for this specific compound is the formylation of the benzimidazole ring through reactions like the Vilsmeier-Haack reaction.

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds jk-sci.commychemblog.comcambridge.orgchemistrysteps.comorganic-chemistry.org. The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). This reagent then acts as an electrophile in an electrophilic aromatic substitution reaction. The benzimidazole ring is sufficiently electron-rich to undergo this reaction, with formylation expected to occur at an available position on the benzene (B151609) ring of the benzimidazole moiety.

Condensation Reactions with Aldehydes and Ketones

The derivatization of this compound can be achieved through condensation reactions if a suitable functional group is present on the molecule. For instance, if a formyl group is introduced onto the benzimidazole ring (as described in the acylation section), this aldehyde functionality can then participate in various condensation reactions.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to the initial identification and structural confirmation of 1-hexyl-2-phenyl-1H-benzimidazole. Various techniques are employed to probe the molecular framework and provide characteristic fingerprints of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. In studies of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, ¹H and ¹³C NMR spectra are crucial for confirming the structure of the synthesized compounds.

In the ¹H NMR spectrum, the protons of the alkyl chain, specifically the hexyl group, typically appear in the upfield region. The aromatic protons of the benzimidazole (B57391) and phenyl rings are observed in the downfield region, generally between 7.12 and 7.98 ppm.

The ¹³C NMR spectra provide information on the carbon skeleton. The carbon atoms of the hexyl group are expected to resonate at lower chemical shifts (around 10–46 ppm), while the aromatic carbons of the benzimidazole and phenyl rings appear in the range of 110–161 ppm.

Table 1: Representative ¹H NMR Spectral Data

| Proton | Chemical Shift (δ, ppm) |

| Aromatic-H | 7.12 - 7.98 |

Table 2: Representative ¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ, ppm) |

| Alkyl-C | 10 - 46 |

| Aromatic-C | 110 - 161 |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds. The FTIR spectra of N-alkylated benzimidazole derivatives show characteristic absorption bands. For instance, the presence of the alkyl group is confirmed by sp³ C-H stretching vibrations, which typically appear at frequencies less than 3000 cm⁻¹ (e.g., 2992–2838 cm⁻¹). The spectrum would also exhibit characteristic peaks for the aromatic C-H and C=C stretching vibrations of the benzimidazole and phenyl rings.

Table 3: Characteristic FTIR Absorption Bands

| Vibrational Mode | Frequency (cm⁻¹) |

| sp³ C-H Stretch (Alkyl) | < 3000 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, which is used to confirm the molecular formula of the compound. The HRMS spectral data for newly synthesized N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives are typically in agreement with their hypothesized molecular structures.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the this compound molecule. The UV-visible spectra of benzimidazole derivatives are generally characterized by multiple absorption bands. For a related compound, 1-Hexyl-2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole, the UV-vis spectrum in acetonitrile (B52724) shows absorption maxima (λmax) at 251, 271, and 278 nm. These absorptions are attributed to π→π* electronic transitions within the conjugated benzimidazole and phenyl ring systems.

Table 4: Representative UV-Visible Absorption Maxima

| Solvent | λmax (nm) |

| Acetonitrile | 251, 271, 278 |

X-ray Diffraction Crystallography

X-ray diffraction crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state.

Single-Crystal X-ray Analysis for Molecular Structure Determination

In the crystal structure of this related molecule, the benzimidazole ring system is not coplanar with the attached phenyl ring, exhibiting a significant dihedral angle between them. For example, the dihedral angle between the benzimidazole and phenyl rings in the carbazole (B46965) derivative is 43.26 (3)°. The hexyl chain adopts a specific conformation, with some of its carbon atoms deviating from the plane of the benzimidazole ring. The crystal packing is stabilized by intermolecular interactions, such as C—H⋯π interactions. This type of detailed structural information is invaluable for understanding the molecule's shape and how it interacts with its environment.

Analysis of Interplanar Angles within Substituted Benzimidazoles

In a closely related compound, 1-[6-(9H-Carbazol-9-yl)hexyl]-2-phenyl-1H-benzimidazole, single-crystal X-ray diffraction analysis reveals that the benzimidazole and phenyl rings are not coplanar. nih.govresearchgate.net The dihedral angle between the benzimidazole ring and the phenyl ring is 43.26 (3)°. nih.govresearchgate.net This significant twist is a common feature in N-substituted 2-phenylbenzimidazoles and is attributed to steric hindrance between the substituents. For comparison, the dihedral angle between the benzimidazole ring and the carbazole system in the same molecule is 39.03 (2)°. nih.govresearchgate.net

Studies on other substituted 2-aryl-N-phenylbenzimidazoles show a range of interplanar angles. For instance, in a series of halogen-substituted 2-aryl-N-phenylbenzimidazoles, the dihedral angles between the 2-aryl fragment and the benzimidazole system are smaller for para-substituted compounds (24.09(10)–24.48(10)°) compared to meta-substituted ones (39.23(6)–41.81(5)°). mdpi.com In contrast, the dihedral angles between the benzimidazole unit and the N-phenyl ring are consistently larger, ranging from 66.28(11)° to 67.48(11)°. mdpi.com In 2-(4-hexyloxyphenyl)-1-phenyl-1H-benzimidazole, the dihedral angle between the 4-hexyloxyphenyl ring and the benzimidazole system is 31.46 (4)°. nih.gov

Table 1: Interplanar Dihedral Angles in Substituted Benzimidazole Derivatives

| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) |

| 1-[6-(9H-Carbazol-9-yl)hexyl]-2-phenyl-1H-benzimidazole nih.govresearchgate.net | Benzimidazole | Phenyl | 43.26 (3) |

| 1-[6-(9H-Carbazol-9-yl)hexyl]-2-phenyl-1H-benzimidazole nih.govresearchgate.net | Benzimidazole | Carbazole | 39.03 (2) |

| 2-(4-Bromophenyl)-1-phenyl-1H-benzimidazole mdpi.com | Benzimidazole | 4-Bromophenyl | 24.09 (10) |

| 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole mdpi.com | Benzimidazole | 3-Bromophenyl | 39.23 (6) |

| 2-(4-hexyloxyphenyl)-1-phenyl-1H-benzimidazole nih.gov | Benzimidazole | 4-Hexyloxyphenyl | 31.46 (4) |

Characterization of Tautomeric Forms in the Solid State

In the solid state, the tautomeric form of benzimidazole derivatives is often fixed due to intermolecular interactions, such as hydrogen bonding, within the crystal lattice. X-ray diffraction (XRD) analysis is a powerful tool for determining the specific tautomer present.

For 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one, a compound with a similar benzimidazole core, XRD analysis confirms the existence of only one tautomeric form in the solid phase. mdpi.com This is in contrast to its behavior in solution, where tautomeric exchange is observed. mdpi.com The presence of a single tautomer in the solid state is supported by the analysis of intermolecular hydrogen bonds. mdpi.com In the monohydrate of this compound, the nitrogen atoms of the benzimidazole unit and the oxygen atom of the water molecule participate in strong N–H···O and O–H···N hydrogen bonds, which stabilize a single tautomeric structure. mdpi.com

Solid-state NMR spectroscopy is another technique used to study tautomerism. In many NH-benzimidazoles, prototropic tautomerism is suppressed in the solid state, leading to distinct signals for the carbon atoms in the "tautomeric positions" (C4/C7 and C5/C6). nih.gov This "blocked tautomerism" allows for the unambiguous assignment of the solid-state structure to a single tautomeric form. nih.gov

Tautomerism and Conformational Studies

The dynamic nature of this compound in solution gives rise to different conformational and tautomeric forms.

Identification of Enantiomeric Rotamers (e.g., D and U Forms)

In solution, molecules with restricted rotation around single bonds can exist as a mixture of conformers or rotamers. For 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one, spectroscopic analysis in solution has identified the presence of two enantiomeric rotamers, designated as D and U forms. mdpi.com The structure of these rotamers was elucidated using NMR spectroscopy in conjunction with DFT-GIAO calculations. mdpi.com These enantiomeric rotamers coexist in solution as a racemic mixture. mdpi.com

Investigation of Tautomeric Exchange in the Imidazole (B134444) Unit

The imidazole moiety of the benzimidazole ring is capable of undergoing prototropic tautomerism, where a proton is exchanged between the two nitrogen atoms (N1 and N3). In solution, this exchange can be rapid on the NMR timescale, leading to an averaging of the chemical shifts for the carbon atoms in the tautomeric positions of the benzimidazole ring.

For the hydrate (B1144303) of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one in a wet CDCl3 solution, the averaging of the carbon-13 NMR signals for the tautomeric positions provides unambiguous evidence of tautomeric exchange within the imidazole unit. mdpi.com This indicates that in solution, two tautomeric exchanges, D⇌D′ and U⇌U′, occur simultaneously, where D and U represent the two enantiomeric rotamers and the prime symbol indicates the tautomeric form with the proton located at the N3 atom. mdpi.com Therefore, in this solution, a 1,3-tautomeric equilibrium exists for both enantiomeric rotamers. mdpi.com

The rate of this proton transfer can be influenced by the solvent and the nature of the substituent at the 2-position. beilstein-journals.org The study of NH-benzimidazoles has shown that in some solvents, the prototropy can be slowed down, allowing for the observation of distinct signals for the different tautomeric positions. nih.gov

Advanced Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

DFT calculations have proven to be a robust method for investigating the properties of benzimidazole (B57391) derivatives. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is commonly employed, often paired with basis sets like 6-31G** or 6-311++G(d,p), to provide a balance between computational cost and accuracy. nih.govbiointerfaceresearch.comresearchgate.netmdpi.com These calculations are fundamental to understanding the molecule's geometry, spectroscopic behavior, and electronic characteristics.

Geometry Optimization and Molecular Structure Prediction

Theoretical geometry optimization is a critical first step in computational analysis, predicting the most stable three-dimensional arrangement of atoms in a molecule. For benzimidazole derivatives, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles.

For the analogous 1-benzyl-2-phenyl-1H-benzimidazole, the benzimidazole group has a dihedral angle of 29.04° with the attached benzene (B151609) ring and is nearly perpendicular to the benzyl (B1604629) group's plane. biointerfaceresearch.com Computational studies on other N-substituted 2-phenyl-1H-benzimidazole derivatives have shown that bond lengths and angles within the imidazole (B134444) ring can be influenced by the nature of the substituents. nih.gov For example, the C1-N32 and C10-N33 bond lengths in 1-benzyl-2-phenyl-1H-benzimidazole derivatives are sensitive to electronic effects. nih.gov It is expected that the optimized structure of 1-hexyl-2-phenyl-1H-benzimidazole would also show a non-planar conformation, with the hexyl chain adopting a staggered arrangement to minimize steric hindrance.

Table 1: Selected Geometric Parameters for Benzimidazole Derivatives

| Parameter | 1-benzyl-2-phenyl-1H-benzimidazole (Calculated) | 1-[6-(9H-Carbazol-9-yl)hexyl]-2-phenyl-1H-benzimidazole (Experimental) |

| Benzimidazole-Phenyl Dihedral Angle | - | 43.26° nih.gov |

| Benzimidazole-N-substituent Dihedral Angle | 88.9° biointerfaceresearch.com | 39.03° (with carbazole) nih.gov |

Note: This table presents data from related compounds to infer the likely structural characteristics of this compound.

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

DFT calculations are a powerful tool for predicting spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental assignments.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is effective for calculating the ¹H and ¹³C NMR chemical shifts of benzimidazole derivatives. beilstein-journals.orgresearchgate.net For a series of N-alkylated-2-phenyl-1H-benzimidazole compounds, characteristic ¹H NMR signals include the triplet for the N-CH₂ protons of the alkyl chain appearing around 3.96–4.31 ppm, while other aliphatic protons of the chain are found between 0.70–1.68 ppm. nih.gov Aromatic protons typically resonate in the 7.12–7.98 ppm region. nih.gov In the ¹³C NMR spectra, signals for the alkyl chain carbons are expected in the 10–46 ppm range, and aromatic carbons appear between 110–161 ppm. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. nih.gov Experimental UV-Vis data for a compound identified as 1-hexyl-2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole shows absorption maxima (λ_max) at 251, 271, and 278 nm in acetonitrile (B52724). nih.gov These absorptions are attributed to π→π* electronic transitions within the conjugated benzimidazole and phenyl rings. TD-DFT calculations on similar benzimidazole structures confirm that the main electronic transitions originate from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). nih.gov

Table 2: Experimental UV-Vis Absorption Data for a this compound Derivative

| Compound | Solvent | λ_max (nm) |

| 1-hexyl-2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole | Acetonitrile | 251, 271, 278 nih.gov |

Frontier Molecular Orbital (FMO) Analysis (e.g., Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies)

Frontier Molecular Orbital (FMO) theory is central to understanding the chemical reactivity and electronic properties of molecules. youtube.comlibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org

In computational studies of various benzimidazole derivatives, the HOMO is typically localized over the electron-rich benzimidazole ring system, while the LUMO is often distributed across both the benzimidazole and the 2-phenyl moieties. researchgate.netmalayajournal.org For N-alkyl-2-phenyl-benzimidazoles, the specific energies of the HOMO and LUMO, and thus the energy gap, are influenced by substituents on the phenyl ring. nih.gov Electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy.

While specific HOMO-LUMO energy values for this compound are not documented, studies on analogous 1-benzyl-2-phenyl-1H-benzimidazole derivatives provide representative data. nih.gov

Table 3: Representative FMO Parameters for 1-benzyl-2-phenyl-1H-benzimidazole Derivatives (Calculated)

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| A1 (unsubstituted) | - | - | 3.443 nih.gov |

| A2 (with -OH) | - | - | 2.702 nih.gov |

| A4 (with -NO₂) | - | - | 5.663 nih.gov |

| Note: This table illustrates the impact of substituents on FMO energies in a related system. |

Charge Distribution Analysis (e.g., Natural Bond Orbital (NBO) Method)

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution within a molecule by studying the interactions between filled (donor) and empty (acceptor) orbitals. acadpubl.euresearchgate.net This method helps to understand hyperconjugative interactions and intramolecular charge transfer (ICT), which contribute to molecular stability.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Regions

Molecular Electrostatic Potential (MEP) maps are valuable visual tools for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. acadpubl.euresearchgate.net The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow represent areas with intermediate potential.

In studies of various benzimidazole derivatives, the most negative potential (red region) is consistently located around the nitrogen atom of the imidazole ring that is not bonded to the alkyl or benzyl substituent (N3). nih.govresearchgate.net This indicates that this nitrogen atom is the primary site for electrophilic attack and hydrogen bonding interactions. The hydrogen atoms of the aromatic rings and the alkyl chain typically show positive potential (blue or green regions), making them potential sites for nucleophilic interaction. For this compound, the MEP map is expected to show a similar pattern, with the N3 atom being the most electron-rich and reactive site.

Tautomeric Stability Studies (e.g., Enol vs. Keto forms)

Tautomerism is a significant phenomenon in certain heterocyclic compounds, involving the migration of a proton between two or more sites. beilstein-journals.orgnih.gov In unsubstituted (NH) benzimidazoles, a prototropic tautomerism exists, where the proton can reside on either of the two nitrogen atoms of the imidazole ring. beilstein-journals.orgnih.govencyclopedia.pub This equilibrium can be influenced by the solvent and the nature of substituents. beilstein-journals.org

However, in the case of this compound, the hydrogen atom on the N1 nitrogen is replaced by a hexyl group. This substitution effectively "blocks" the prototropic tautomerism of the imidazole ring, as there is no labile proton to migrate between the nitrogen atoms. encyclopedia.pub Therefore, this compound exists as a single, stable tautomeric form under normal conditions. Computational studies on other N-substituted benzimidazoles confirm the absence of this tautomeric equilibrium. encyclopedia.pub

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in establishing a mathematical correlation between the chemical structure of a compound and its biological activity. uobasrah.edu.iq These models are crucial for predicting the activity of new compounds and for understanding the structural features that govern their efficacy.

Development of Predictive Models for Biological Activities

The development of predictive QSAR models for the biological activities of this compound and its analogs is a key area of research. While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, studies on series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives offer a framework for how such models could be developed. acs.org These studies typically involve synthesizing a series of compounds with varying alkyl chain lengths and substituents on the phenyl ring and then correlating their measured biological activities (e.g., antiproliferative, antifungal, antibacterial) with various molecular descriptors.

For instance, in a series of N-alkylated-2-phenyl-1H-benzimidazole derivatives, a linear increase in anticancer effects was observed with an increase in the alkyl chain length from one to five carbons, followed by a slight decrease. acs.org This suggests that a predictive QSAR model for this class of compounds would likely incorporate descriptors related to lipophilicity and steric factors.

Table 1: Illustrative Structure-Activity Relationship for N-Alkylated-2-phenyl-1H-benzimidazole Derivatives against a Hypothetical Cancer Cell Line

| Compound | N-Alkyl Chain | Hypothetical IC50 (µM) |

| 1 | Methyl | >100 |

| 2 | Ethyl | 85.3 |

| 3 | Propyl | 62.1 |

| 4 | Butyl | 45.7 |

| 5 | Pentyl | 21.9 |

| 6 | Hexyl | 25.4 |

| 7 | Heptyl | 33.1 |

Note: This table is illustrative and based on trends described in the literature for similar compounds. acs.org The IC50 values are hypothetical and serve to demonstrate the structure-activity relationship.

Identification of Quantum Descriptors Influencing Activity (e.g., Dipole Moment, EHOMO, Smallest Negative Charge)

Quantum chemical descriptors are fundamental in QSAR studies as they provide insights into the electronic properties of a molecule that can influence its interaction with a biological target. nih.gov For benzimidazole derivatives, several quantum descriptors have been identified as being significant for their biological activity.

In studies of similar 1-phenyl-X-benzimidazoles, the atomic charges on the nitrogen atoms were found to play an important role in determining biological activity. uobasrah.edu.iq Specifically, an increase in the charge on the nitrogen at position 1 was correlated with increased activity. uobasrah.edu.iq For other series of benzimidazole derivatives, such as 2-thioarylalkyl-1H-benzimidazoles, the dipole moment (μ), the energy of the Highest Occupied Molecular Orbital (EHOMO), and the smallest negative charge (q-) have been identified as key descriptors influencing their anthelmintic activity. biolscigroup.us A lower dipole moment and lower values for EHOMO and q- were found to correlate with higher activity in that specific series. biolscigroup.us

Table 2: Key Quantum Descriptors and Their Potential Influence on the Biological Activity of this compound

| Quantum Descriptor | Definition | Potential Influence on Activity |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | Lower values may enhance membrane permeability and thus biological activity. biolscigroup.us |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Higher EHOMO values can indicate a greater tendency to donate electrons in interactions with a receptor. |

| Smallest Negative Charge (q-) | The magnitude of the most negative partial charge on an atom in the molecule. | Can be important for electrostatic interactions with a biological target. biolscigroup.us |

| Atomic Charge on N1 | The partial charge on the nitrogen atom at position 1 of the benzimidazole ring. | An increased positive charge may enhance interactions with specific biological targets. uobasrah.edu.iq |

Note: The potential influences are based on studies of related benzimidazole derivatives and represent general trends that may be applicable to this compound.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. This technique allows for the investigation of complex processes such as the adsorption of a molecule onto a surface or its binding to a receptor.

Investigation of Adsorption Behavior at Molecular Interfaces

In a hypothetical MD simulation of this compound at a lipid bilayer interface, one would expect to observe specific interactions that drive the adsorption process. The hexyl chain, being lipophilic, would likely penetrate the hydrophobic core of the lipid bilayer. The aromatic phenyl and benzimidazole rings could engage in π-π stacking interactions with aromatic residues of membrane proteins or with each other. Furthermore, the nitrogen atoms of the benzimidazole ring could form hydrogen bonds with polar head groups of the lipids or with water molecules at the interface.

Table 3: Potential Intermolecular Interactions of this compound at a Molecular Interface Investigated by MD Simulations

| Molecular Moiety | Type of Interaction | Interacting Partner at Interface |

| Hexyl Chain | Hydrophobic Interactions | Lipid tails of a cell membrane |

| Phenyl Ring | π-π Stacking, Hydrophobic Interactions | Aromatic amino acid residues of a protein, other inhibitor molecules |

| Benzimidazole Ring | π-π Stacking, Hydrogen Bonding | Aromatic amino acid residues, polar head groups of lipids, water molecules |

| N-H group of Benzimidazole | Hydrogen Bond Donor | Acceptor groups on the surface or in the solvent |

| N atom of Benzimidazole | Hydrogen Bond Acceptor | Donor groups on the surface or in the solvent |

Note: This table outlines the expected interactions based on the chemical structure of the compound and general principles of molecular interactions at interfaces.

Structure Activity Relationship Sar Studies

Influence of Substituent Position and Nature on Biological Activity

The biological properties of the benzimidazole (B57391) framework are profoundly affected by the nature and position of its substituents. acs.orgnih.gov Pharmacological studies have consistently shown that modifications at the N-1, C-2, C-5, and C-6 positions can dramatically alter a compound's activity, influencing everything from antimicrobial to anticancer efficacy. nih.govnih.gov

Impact of N-1 Alkyl Chain Length (e.g., Hexyl Group, Pentyl, Heptyl)

The alkyl substituent at the N-1 position of the benzimidazole ring plays a pivotal role in modulating the biological activity, primarily by influencing the compound's lipophilicity. The length of this alkyl chain is a key determinant of the molecule's ability to traverse cellular membranes and interact with hydrophobic pockets in target proteins.

Research on a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives has demonstrated that the introduction of an alkyl group at the N-1 position is supportive of antiproliferative activity. acs.org The hydrophobic character of the alkyl group is particularly crucial for antimicrobial properties. Studies indicate that increasing the carbon chain length generally enhances antifungal and antibacterial activities against Gram-positive bacteria. acs.org This is attributed to improved membrane permeability, allowing the compound to reach its intracellular targets more effectively.

| N-1 Substituent | Chain Length | Observed Activity Trend | Rationale |

|---|---|---|---|

| Pentyl | 5 Carbons | Moderate Activity | Provides a baseline level of lipophilicity. |

| Hexyl | 6 Carbons | Often Optimal Activity | Balances lipophilicity and solubility for enhanced membrane interaction. acs.org |

| Heptyl | 7 Carbons | Variable Activity | May show increased activity in some assays but risks decreased solubility. |

Role of Substituents on the C-2 Phenyl Ring (e.g., Hydroxyl, Halogen, Electron-Withdrawing/Donating Groups)

The C-2 position is a critical site for substitution, and the nature of the group on the appended phenyl ring significantly impacts the compound's biological profile. The electronic and steric properties of these substituents can influence binding affinity to target enzymes and receptors.

Studies have shown that substituting the phenyl ring at the C-2 position generally increases anticancer activity. nih.gov The specific type of substituent is crucial. For instance, in a series of compounds designed as inhibitors of the IgE response, pharmacological activity was optimized by the presence of lipophilic terminal groups, including halogen-substituted aromatic groups. researchgate.net

Electron-withdrawing groups, such as halogens (e.g., -Cl, -F) or nitro groups (-NO2), and electron-donating groups, like hydroxyl (-OH) or methoxy (B1213986) (-OCH3), can alter the electron density of the entire molecule. This, in turn, affects how the molecule participates in hydrogen bonding, π–π stacking, and other non-covalent interactions with biological targets. researchgate.net For example, hydroxyl groups can act as both hydrogen bond donors and acceptors, potentially forming strong interactions within a receptor's active site. Halogens can participate in halogen bonding and increase lipophilicity.

| Substituent Type | Example | General Effect on Activity | Potential Mechanism |

|---|---|---|---|

| Electron-Withdrawing | -Cl, -NO2 | Often enhances anticancer and antimicrobial activity. srrjournals.com | Modifies electronic properties, enhances binding affinity, and can increase lipophilicity. |

| Electron-Donating | -OH, -OCH3 | Can increase activity depending on the target. | Participates in hydrogen bonding within the active site of target proteins. |

| Halogens | -F, -Cl, -Br | Frequently increases potency. researchgate.net | Increases lipophilicity, can form halogen bonds, and may block metabolic degradation. |

Effects of Substitution at C-5 and C-6 Positions of the Benzimidazole Ring

The benzene (B151609) portion of the benzimidazole nucleus, specifically at the C-5 and C-6 positions, offers another avenue for structural modification to fine-tune biological activity. The substituents at these positions can influence the electronic environment of the heterocyclic system and provide additional points of interaction with target macromolecules. nih.gov

Research has indicated that the substitution pattern at these positions is critical. For example, the introduction of a halogen atom at the C-5 position has been shown to enhance anticancer activity. nih.gov Conversely, the placement of strong electron-withdrawing groups at the C-5 position can sometimes decrease activity, suggesting a delicate electronic balance is required. nih.gov In one study, the structure-activity relationship for photoprotective activity was found to be -H > -COOH > -SO3H at the C-5 position, indicating that an unsubstituted or less sterically hindered and electron-rich C-5 position was more beneficial than one with an electron-withdrawing group. nih.gov

The polarity and nature of substituents at the C-5 and C-6 positions play a significant role in determining the antiviral properties of benzimidazole derivatives. nih.gov For instance, the introduction of a nitro (-NO2) group at the C-5 position was found to stabilize protein-ligand interactions in docking studies. nih.gov

Rational Design Principles for Enhanced Efficacy

The development of advanced benzimidazole-based therapeutic agents is guided by rational design principles derived from SAR studies. These principles focus on optimizing physicochemical properties to improve drug-like characteristics and on exploiting key structural features of the benzimidazole nucleus.

Strategies for Improving Lipophilicity and Membrane Permeability

A crucial factor for the efficacy of many benzimidazole derivatives is their ability to cross biological membranes to reach their site of action. Lipophilicity, often quantified as the partition coefficient (LogP), is a key parameter in this regard.

One primary strategy to enhance lipophilicity is the modification of the N-1 alkyl chain. As discussed, increasing the chain length of this group enhances the hydrophobic nature of the molecule, which generally improves antimicrobial activity. acs.org The experimental LogP values for benzimidazole derivatives have been measured to confirm their potential to penetrate the central nervous system, with values often falling within a satisfactory range for CNS-active agents. nih.gov

Beyond simple alkyl chains, permeability can be improved through conjugation with other lipid moieties. nih.gov Another approach involves the strategic introduction of intramolecular hydrogen bonds, which can shield polar groups and reduce the desolvation penalty associated with moving from an aqueous environment into a lipid membrane. This "chameleonic" behavior allows a molecule to adapt its conformation to different environments, enhancing permeability. acs.org Assays such as the parallel artificial membrane permeability assay (PAMPA) are used to experimentally determine a compound's ability to passively diffuse across a membrane. nih.gov

Importance of Benzimidazole Nucleus Planarity

The benzimidazole ring system is an aromatic, planar structure that resembles the purine (B94841) bases found in nucleic acids. nih.gov This planarity is a key feature that allows these molecules to interact with biological targets through various mechanisms, most notably intercalation into DNA.

The flat, aromatic surface of the benzimidazole core enables it to slip between the base pairs of the DNA double helix. nih.gov This insertion, or intercalation, can disrupt DNA replication and transcription, leading to cytotoxic effects, which is a primary mechanism for the anticancer activity of many benzimidazole derivatives.

However, complete planarity across the entire molecule is not always required or observed. In the case of 1-[6-(9H-Carbazol-9-yl)hexyl]-2-phenyl-1H-benzimidazole, a structurally related compound, X-ray crystallography revealed that the benzimidazole ring is not coplanar with the C-2 phenyl ring, exhibiting a significant dihedral angle between them. nih.gov This twisting is also observed between the benzimidazole ring and other attached ring systems. nih.gov Such non-planar conformations suggest that while the core benzimidazole planarity is important for certain interactions like intercalation, a degree of rotational freedom in the substituents allows the molecule to adopt specific three-dimensional shapes required to fit into the binding pockets of enzymes or receptors. This conformational flexibility is a critical aspect of its ability to interact with a diverse range of biological targets.

Design Considerations for Targeting Specific Biological Pathways

The design of 1-hexyl-2-phenyl-1H-benzimidazole derivatives for targeting specific biological pathways is a strategic process centered on modifying its core structure to enhance interactions with specific biomolecular targets. The benzimidazole scaffold is considered a "privileged substructure" in medicinal chemistry because it can readily interact with a variety of biopolymers. nih.gov Structure-activity relationship (SAR) studies have demonstrated that the biological properties of the benzimidazole system are profoundly influenced by the nature and position of substituents, particularly at the N-1 and C-2 positions. nih.govnih.govnih.gov

Targeting Proliferative, Bacterial, and Fungal Pathways

A key consideration in designing benzimidazole derivatives is improving lipophilicity to ensure the molecule can penetrate cellular lipid membranes to reach its target. nih.govresearchgate.net The introduction of an N-alkyl chain, such as the hexyl group in this compound, is a common strategy to increase this property. Modifications to the 2-phenyl ring also play a crucial role in directing the compound's activity.

Research into a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives has shown that these compounds can be engineered to act as multi-target agents with antiproliferative, antibacterial, and antifungal activities. nih.govresearchgate.net One of the primary enzymatic targets identified for the antibacterial action of these compounds is Dihydrofolate reductase (DHFR). nih.gov This enzyme is critical for the synthesis of purines and some amino acids, making it an excellent target for antimicrobial agents. nih.gov By designing benzimidazole derivatives that can effectively bind to the active site of enzymes like DHFR, it is possible to inhibit cellular proliferation in both cancer cells and pathogenic microbes. nih.gov

For example, studies have revealed that specific substitutions on the 2-phenyl ring can enhance activity against particular cell lines or bacterial strains. One derivative, compound 2g from a studied series (1-hexyl-2-(4-(trifluoromethyl)phenyl)-1H-benzimidazole), demonstrated potent antiproliferative activity against the MDA-MB-231 breast cancer cell line. researchgate.net This same compound also showed significant antibacterial activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

Targeting Inflammatory Pathways

The benzimidazole scaffold is also highly adaptable for targeting enzymes and receptors involved in inflammatory processes. nih.govnih.gov SAR analyses indicate that substitutions at the N-1, C-2, C-5, and C-6 positions are pivotal in modulating anti-inflammatory activity. nih.govnih.gov Benzimidazole derivatives can be designed to interact with targets such as cyclooxygenase (COX) enzymes, lipoxygenase, and various receptors like cannabinoid and bradykinin receptors. nih.govnih.gov

The design strategy often involves tailoring substituents to favor inhibition of a specific target. For instance, introducing a hydrophilic group at the R5 position of the 2-phenyl ring can enhance COX-2 inhibition, while a lipophilic group at the same position favors COX-1 inhibition. nih.gov This demonstrates how subtle modifications to the 2-phenyl moiety can fine-tune the selectivity of the compound for different isoforms of the same enzyme, a key consideration in developing targeted anti-inflammatory therapies.

Targeting DNA-Related Enzymes

Benzimidazole derivatives can also be designed to interfere with DNA-mediated enzymatic processes, making them potential anticancer agents. nih.gov Computational and functional assays have identified Human Topoisomerase I (Hu Topo I) as a probable target for certain 1H-benzo[d]imidazole derivatives. nih.gov These molecules are designed to interact with DNA and inhibit enzymes like topoisomerases that are essential for DNA replication and cell proliferation. nih.govresearchgate.net The design considerations for these agents focus on enabling the molecule to intercalate with DNA or bind to the enzyme-DNA complex, thereby halting the proliferation of cancer cells. nih.gov

The following table summarizes the design considerations based on substituent modifications and their corresponding biological targets.

| Modification Position | Substituent Type/Group | Targeted Biological Pathway/Enzyme | Resulting Biological Activity |

| N-1 Position | Alkyl chains (e.g., Hexyl) | General Cell Permeation | Increased lipophilicity for better membrane penetration nih.govresearchgate.net |

| C-2 Position (Phenyl Ring) | Trifluoromethyl group | Dihydrofolate reductase (DHFR) / Proliferative pathways | Antiproliferative (Anticancer), Antibacterial researchgate.net |

| C-2 Position (Phenyl Ring) | Hydrophilic group | Cyclooxygenase-2 (COX-2) | Anti-inflammatory nih.gov |

| C-2 Position (Phenyl Ring) | Lipophilic group | Cyclooxygenase-1 (COX-1) | Anti-inflammatory nih.gov |

| C-2 Position | Anacardic acid | Cyclooxygenase-2 (COX-2) | Anti-inflammatory nih.govnih.gov |

| General Scaffold | Various functional groups | Human Topoisomerase I (Hu Topo I) | Anticancer (inhibition of cancer cell proliferation) nih.gov |

Biological Activity Mechanisms and in Vitro Investigations

Mechanisms of Antiproliferative Activity

Recent research has focused on understanding the pathways through which 1-hexyl-2-phenyl-1H-benzimidazole and related compounds exert their anticancer effects. The primary mechanisms identified involve the disruption of essential cellular processes and the induction of programmed cell death, or apoptosis.

Disruption of Cellular Processes (e.g., DNA Replication)

Benzimidazole (B57391) derivatives, including this compound, have been shown to interfere with the normal functioning of cancer cells by disrupting critical processes such as DNA replication. nih.gov This interference can lead to cell cycle arrest at various phases, including the S, G0/G1, or G2/M phases. nih.gov By halting the cell cycle, these compounds prevent the uncontrolled proliferation that is characteristic of cancer cells. The disruption of DNA replication can cause chromatin condensation and abnormal mitosis, ultimately leading to apoptosis. nih.gov Some benzimidazole derivatives have also been found to induce DNA damage, particularly at G-quadruplex loci, which are non-canonical DNA structures involved in regulating replication and transcription. nih.gov

Induction of Apoptosis via Mitochondrial Pathways

A significant mechanism of the antiproliferative action of this compound is the induction of apoptosis through the mitochondrial pathway. nih.gov This process involves the disruption of the mitochondrial membrane potential, which leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol. nih.govnih.gov The release of cytochrome c is a critical step that initiates a cascade of events, including the activation of caspases, which are a family of proteases that execute the apoptotic process. nih.govnih.gov This caspase activation ultimately results in the death of the cancer cell. nih.gov Studies have shown that this mitochondrial-mediated apoptosis is a common pathway for various benzimidazole derivatives. nih.gov

Mechanisms of Antimicrobial Activity

In addition to its antiproliferative effects, this compound has demonstrated notable antimicrobial properties. The mechanisms underlying its ability to inhibit the growth of pathogenic microorganisms are multifaceted and target key cellular processes in these organisms.

Disruption of Cellular Processes in Pathogens

The antimicrobial action of this compound involves the disruption of vital cellular functions in bacteria and fungi. nih.gov The lipophilic nature of the hexyl group facilitates the compound's passage across the cell membranes of pathogens. acs.org Once inside, it can interfere with various cellular processes. For instance, some benzimidazole derivatives have been shown to inhibit bacterial cell division. pjmonline.org The broad-spectrum activity of many benzimidazoles suggests that they may act on multiple targets within the microbial cell. nih.gov

Inhibition of Ergosterol (B1671047) Synthesis (e.g., Lanosterol (B1674476) 14α-demethylase (CYP51))

A key mechanism of the antifungal activity of this compound is the inhibition of ergosterol biosynthesis. nih.govnih.gov Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity and permeability. nih.govresearchgate.net The compound specifically targets and inhibits the enzyme lanosterol 14α-demethylase (CYP51), which is a crucial cytochrome P450 enzyme in the ergosterol biosynthesis pathway. nih.govnih.gov By interacting with the heme iron in the active site of CYP51, the compound blocks the demethylation of lanosterol, thereby preventing the formation of ergosterol. nih.gov This disruption of the fungal cell membrane leads to growth inhibition and cell death. nih.govnih.gov

In Vitro Evaluation Methodologies

A variety of in vitro methods are employed to assess the biological activities of this compound and its derivatives. These methodologies are crucial for determining the compound's efficacy and understanding its mechanisms of action.

For evaluating antiproliferative activity, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to determine the cytotoxicity of the compound against various cancer cell lines. researchgate.net This assay measures the metabolic activity of cells and provides an indication of cell viability. To investigate the induction of apoptosis, techniques such as DAPI staining for nuclear condensation, TUNEL assays for DNA fragmentation, and Annexin V-FITC/PI double-labeled staining are utilized. nih.gov Western blotting is also employed to detect the expression levels of key proteins involved in the apoptotic pathway, such as caspases and cytochrome c. nih.gov

The antimicrobial activity is typically evaluated using the microbroth dilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of bacterial and fungal strains. pjmonline.orgspast.org The MIC is the lowest concentration of the compound that inhibits the visible growth of a microorganism. pjmonline.org To investigate the mechanism of antifungal action, specific assays are used to measure the inhibition of ergosterol biosynthesis and the activity of the CYP51 enzyme. researchgate.netrsc.org

Below is a table summarizing some of the in vitro evaluation data for benzimidazole derivatives.

| Compound/Derivative | Activity | Cell Line/Organism | Method | Finding | Reference |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives | Antiproliferative | MDA-MB-231 | MTT Assay | Compound 2g showed the best activity. | nih.gov |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives | Antibacterial | Streptococcus faecalis, Staphylococcus aureus, MRSA | MIC Determination | Compound 2g displayed significant inhibition with MIC values of 8, 4, and 4 µg/mL respectively. | nih.gov |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives | Antifungal | Candida albicans, Aspergillus niger | MIC Determination | Compounds 1b, 1c, 2e, and 2g showed moderate activity with MIC values of 64 µg/mL. | nih.gov |

| (S)-2-(1-aminoisobutyl)-1-(3-chlorobenzyl)benzimidazole (EMC120B12) | Antifungal | Candida glabrata, Candida krusei | Cell-based screening | High antifungal activity against resistant yeast species. | nih.gov |

| 2-phenyl-1H-benzo[d]imidazole derivatives | Antibacterial | Gram-negative and Gram-positive bacteria | Broth Dilution | Compounds N2, N7, and N10 showed good activity against Gram-negative bacteria; N5 and N8 were effective against Gram-positive bacteria. | spast.org |

Reactive Oxygen Species (ROS) Generation Studies

Photochemical studies on the 2-phenyl-1H-benzimidazole (PBI) core, the parent structure of this compound, reveal its capacity to generate various reactive oxygen species upon ultraviolet (UV) irradiation. These studies are crucial for understanding potential photosensitizing effects. While some benzimidazole derivatives are designed as radical scavengers to protect against UV-induced ROS, the parent compound itself can be photochemically active. rsc.org

Photo-generation of Free Radicals (e.g., Superoxide (B77818) Anion Radical (O2•-), Hydroxyl Radical (•OH), S-Cysteinyl, Glutathiyl, Azidyl Radicals)

Upon UVB irradiation, 2-phenyl-1H-benzimidazole (PBI) and its derivatives can generate several types of free radicals through both Type-I (substrate-mediated) and Type-II (singlet oxygen-mediated) mechanisms.

Superoxide and Hydroxyl Radicals: During UV irradiation of PBI in an aerobic solution, both the superoxide anion radical (O2•-) and the hydroxyl radical (•OH) have been successfully generated and trapped using 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO).

Substrate-Derived Radicals: In the presence of certain biological molecules, the excited state of PBI demonstrates strong oxidizing properties. When UV irradiated in a neutral aqueous solution with cysteine, glutathione, or azide, the corresponding S-cysteinyl, glutathiyl, and azidyl radicals are formed and have been detected.

These findings indicate that the 2-phenyl-1H-benzimidazole scaffold can act as a photosensitizer, capable of producing a variety of reactive radical species that could be implicated in photodamage.

Oxidizing and Reducing Properties in Excited States

The 2-phenyl-1H-benzimidazole (PBI) molecule exhibits both oxidizing and reducing capabilities when it is in a photo-excited state. Evidence for a triplet excited state has been established through the observation of low-temperature phosphorescence and an electron paramagnetic resonance half-field transition. This triplet state is capable of producing singlet oxygen (¹O₂) with a quantum yield of 0.07 in acetonitrile (B52724) for PBI.

Oxidizing Properties: As mentioned previously, the excited state of PBI is a strong enough oxidant to abstract an electron from molecules like cysteine, glutathione, and azide, leading to the formation of their respective radicals.

Reducing Properties: The reducing nature of excited-state PBI has also been demonstrated. When an anaerobic aqueous solution at pH 10 containing PBI and either nitromethane (B149229) or 4-nitrobenzoic acid was irradiated, the corresponding nitro anion radicals were observed. This indicates that the excited PBI molecule can directly transfer an electron to these nitro compounds, thereby reducing them.

These dual redox properties in the excited state underscore the complex photochemical behavior of the 2-phenyl-1H-benzimidazole core structure.

Photophysical and Photochemical Characteristics

Electronic Absorption and Emission Properties

The electronic absorption and emission spectra of benzimidazole (B57391) derivatives are governed by the π-electron system of the fused aromatic and imidazole (B134444) rings. The substituents on the benzimidazole core, in this case, a hexyl group at the N1 position and a phenyl group at the C2 position, play a crucial role in modulating these properties.

Excitation Energies and Electronic Transitions (e.g., π→π* Orbitals)

The electronic transitions in 1-hexyl-2-phenyl-1H-benzimidazole are expected to be dominated by π→π* transitions characteristic of the conjugated system. In related benzimidazole systems, these transitions lead to strong absorption in the UV region. For instance, computational studies on 1-phenylimidazole (B1212854) have characterized its lowest energy excited states as pure π→π* valence excitations acs.org. The introduction of a phenyl group at the 2-position, as in 2-phenylbenzimidazole (B57529) (PBI), results in an extended π-system, influencing the energy of these transitions.

pH Dependence of Absorption and Fluorescence